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molecular formula C7H8OS B1302944 2,5-Dimethylthiophene-3-carbaldehyde CAS No. 26421-44-3

2,5-Dimethylthiophene-3-carbaldehyde

Cat. No. B1302944
M. Wt: 140.2 g/mol
InChI Key: WVIQPBIZBQRJAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08309580B2

Procedure details

To a solution (20 mL) of 2,5-dimethylthiophene-3-carboxylic acid (920 mg) in tetrahydrofuran was added 1.0M borane-tetrahydrofuran complex in tetrahydrofuran solution (7.07 mL) at 0° C., and the mixture was stirred at room temperature overnight. 1.0M Borane-tetrahydrofuran complex in tetrahydrofuran solution (14.1 mL) was added, and the mixture was further stirred at room temperature for 3 hr. 1N Hydrochloric acid was added to quench the reaction, tetrahydrofuran was evaporated using evaporator, and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, dried over magnesium sulfate, and concentrated under reduced pressure. The residue was purified by NH-silica gel column chromatography (ethyl acetate:hexane=2:3, volume ratio) to give a yellow oil. To a solution of the obtained oil in tetrahydrofuran (10 mL) was added activated manganese dioxide (3.32 g), and the mixture was stirred at room temperature overnight. Manganese dioxide was filtered off, and the filtrate was concentrated under reduced pressure to give the title compound (562 mg, 68%) as a yellow oil.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
7.07 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
14.1 mL
Type
solvent
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
3.32 g
Type
catalyst
Reaction Step Four
Yield
68%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[S:3][C:4]([CH3:10])=[CH:5][C:6]=1[C:7](O)=[O:8].Cl>O1CCCC1.[O-2].[O-2].[Mn+4]>[CH3:1][C:2]1[S:3][C:4]([CH3:10])=[CH:5][C:6]=1[CH:7]=[O:8] |f:3.4.5|

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
CC=1SC(=CC1C(=O)O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Name
Quantity
7.07 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
14.1 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
3.32 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was further stirred at room temperature for 3 hr
Duration
3 h
CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction, tetrahydrofuran
CUSTOM
Type
CUSTOM
Details
was evaporated
CUSTOM
Type
CUSTOM
Details
evaporator
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by NH-silica gel column chromatography (ethyl acetate:hexane=2:3, volume ratio)
CUSTOM
Type
CUSTOM
Details
to give a yellow oil
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
Manganese dioxide was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC=1SC(=CC1C=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 562 mg
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 68.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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